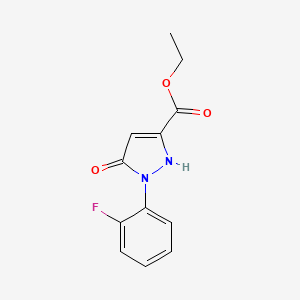

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as p-toluenesulfonic acid can be employed to enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a trifluoromethyl group instead of a hydroxy group.

1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): A pyrrole derivative with a fluorophenyl group, used as a potassium-competitive acid blocker.

Uniqueness

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the presence of both a hydroxy group and an ester group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. Its fluorophenyl group also contributes to its unique properties, making it a valuable compound for various research applications .

Biological Activity

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate, a compound with the molecular formula C13H13FN2O3 and a molecular weight of 264.25 g/mol, is gaining attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesis, and applications, supported by case studies and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C13H13FN2O3 |

| Molecular Weight | 264.25 g/mol |

| IUPAC Name | Ethyl 2-[(2-fluorophenyl)methyl]-3-oxo-1H-pyrazole-5-carboxylate |

| Purity | Typically ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in cancer pathways. Research indicates that compounds with pyrazole scaffolds can inhibit specific kinases, which play crucial roles in cell signaling and proliferation.

Inhibition Studies

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent inhibition against various kinases, including c-Met, which is implicated in several cancers. For instance, a related compound was shown to have an IC50 value of 0.005 µM against c-Met kinases, indicating strong inhibitory potential .

Case Studies

-

Cancer Treatment :

- A study focused on the development of pyrazole derivatives for cancer treatment highlighted that modifications at the 2 and 6 positions of the pyrazole ring could enhance potency against cancer cell lines. This compound was included in a broader analysis of similar compounds that showed significant anti-tumor activity in vitro .

- Pharmacokinetics :

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing the fluorophenyl group via nucleophilic substitution.

- Carboxylation : Adding the carboxylic acid moiety to complete the structure.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Research Findings

Recent literature has reported on the broader class of pyrazole derivatives, emphasizing their diverse biological activities beyond cancer inhibition, including anti-inflammatory and analgesic effects . The exploration of structure-activity relationships (SAR) has been critical in optimizing these compounds for specific therapeutic applications.

Properties

Molecular Formula |

C12H11FN2O3 |

|---|---|

Molecular Weight |

250.23 g/mol |

IUPAC Name |

ethyl 2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C12H11FN2O3/c1-2-18-12(17)9-7-11(16)15(14-9)10-6-4-3-5-8(10)13/h3-7,14H,2H2,1H3 |

InChI Key |

NKCYZCCFQKMYBL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.